molecular formula C22H20N2O4 B8042740 1-N,4-N-bis[4-(hydroxymethyl)phenyl]benzene-1,4-dicarboxamide

1-N,4-N-bis[4-(hydroxymethyl)phenyl]benzene-1,4-dicarboxamide

Cat. No.: B8042740
M. Wt: 376.4 g/mol
InChI Key: PKMFFCBBGQSKGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-N,4-N-bis[4-(hydroxymethyl)phenyl]benzene-1,4-dicarboxamide is an organic compound characterized by its unique structure, which includes two hydroxymethylphenyl groups attached to a benzene-1,4-dicarboxamide core

Properties

IUPAC Name

1-N,4-N-bis[4-(hydroxymethyl)phenyl]benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c25-13-15-1-9-19(10-2-15)23-21(27)17-5-7-18(8-6-17)22(28)24-20-11-3-16(14-26)4-12-20/h1-12,25-26H,13-14H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMFFCBBGQSKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-N,4-N-bis[4-(hydroxymethyl)phenyl]benzene-1,4-dicarboxamide typically involves the reaction of terephthaloyl chloride with 4-(hydroxymethyl)aniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-N,4-N-bis[4-(hydroxymethyl)phenyl]benzene-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.

    Reduction: The amide groups can be reduced to amines under specific conditions.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 1-N,4-N-bis[4-(carboxyphenyl)]benzene-1,4-dicarboxamide.

    Reduction: Formation of 1-N,4-N-bis[4-(aminomethyl)phenyl]benzene-1,4-dicarboxamide.

    Substitution: Formation of halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

1-N,4-N-bis[4-(hydroxymethyl)phenyl]benzene-1,4-dicarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its structural properties.

Mechanism of Action

The mechanism of action of 1-N,4-N-bis[4-(hydroxymethyl)phenyl]benzene-1,4-dicarboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl groups can form hydrogen bonds with target molecules, while the aromatic rings can participate in π-π interactions, enhancing binding affinity.

Comparison with Similar Compounds

    1-N,4-N-bis[4-(methoxy)phenyl]benzene-1,4-dicarboxamide: Similar structure but with methoxy groups instead of hydroxymethyl groups.

    1-N,4-N-bis[4-(methyl)phenyl]benzene-1,4-dicarboxamide: Contains methyl groups instead of hydroxymethyl groups.

Uniqueness: 1-N,4-N-bis[4-(hydroxymethyl)phenyl]benzene-1,4-dicarboxamide is unique due to the presence of hydroxymethyl groups, which can participate in additional hydrogen bonding interactions, potentially enhancing its reactivity and binding properties compared to its analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.